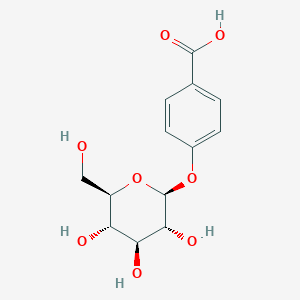

4-(beta-D-glucosyloxy)benzoic acid

Description

Contextualization within Natural Products Chemistry and Glycoscience

In the realm of natural products chemistry, 4-(beta-D-glucosyloxy)benzoic acid is classified as a simple phenolic acid and a glycoside. neist.res.in Natural products chemistry is dedicated to the discovery, isolation, structure elucidation, and study of chemical compounds produced by living organisms. This compound is a prime example of the vast diversity of molecules that plants synthesize, often as part of their defense mechanisms or in response to environmental stress.

Glycoscience, the study of the structure, function, and biology of carbohydrates (also known as glycans), provides the essential framework for understanding the significance of the glucose moiety in this compound. The attachment of the glucose unit, a process known as glycosylation, can significantly alter the physicochemical properties of the parent molecule, 4-hydroxybenzoic acid, such as its solubility and stability. This modification is a common strategy in nature to modulate the biological activity and transport of molecules within an organism.

Significance as a Glucosidic Derivative of Benzoic Acid

The core of this compound is benzoic acid, an aromatic carboxylic acid that serves as a precursor for a wide range of derivatives with diverse applications. researchgate.netijcrt.orgnih.gov The addition of a beta-D-glucose unit to the hydroxyl group of 4-hydroxybenzoic acid forms the O-glycosidic bond that defines this particular derivative. nih.gov This glucosidic linkage is a key feature, influencing how the molecule interacts with biological systems. For instance, studies have explored the interaction of various benzoic acid derivatives with glucose transport systems. nih.gov The presence of the glucose moiety can facilitate its recognition and transport across cellular membranes, potentially influencing its bioavailability and metabolic fate.

Overview of Research Trajectories and Scholarly Contributions

Research on this compound has followed several key trajectories. A significant body of work has focused on its natural occurrence and isolation from various plant sources. It has been identified in a diverse range of plants, including Pinus densiflora, Rhodiola crenulata, Cydonia vulgaris (quince), and is considered a characteristic phenolic constituent of the Apiaceae family. ebi.ac.uknih.govepa.govwikidata.org

Another major area of investigation has been the exploration of its biological activities. Studies have reported on its antioxidant properties, which are often attributed to the phenolic ring's ability to scavenge free radicals. ebi.ac.uk Furthermore, research has unveiled its potential as a tyrosinase inhibitor, suggesting possible applications in regulating pigmentation. ebi.ac.uk The anti-inflammatory properties of extracts containing this compound have also been a subject of scholarly interest. ebi.ac.uk

Scope and Objectives of Current Academic Inquiry

Contemporary academic inquiry into this compound continues to build upon this foundation. A primary objective is the further elucidation of its bioactivities and the underlying mechanisms of action. This includes more in-depth studies on its antioxidant and enzyme-inhibiting capabilities.

Furthermore, there is a growing interest in the sustainable synthesis of this and other benzoic acid derivatives. nih.gov While it can be isolated from natural sources, microbial synthesis and biocatalysis offer promising avenues for producing these compounds in a more controlled and potentially scalable manner. Current research also aims to expand the understanding of its metabolic pathways and how the glycosylation affects its biological functions compared to its aglycone, 4-hydroxybenzoic acid.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H16O8 |

| Molecular Weight | 300.26 g/mol |

| IUPAC Name | 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

| PubChem CID | 440186 |

Data sourced from PubChem. nih.gov

Natural Occurrence of this compound

| Plant Species | Family |

| Beta maritima | Amaranthaceae |

| Carthamus tinctorius | Asteraceae |

| Cydonia vulgaris (Quince) | Rosaceae |

| Nandina domestica | Berberidaceae |

| Pinus densiflora | Pinaceae |

| Pinus sylvestris | Pinaceae |

| Rhodiola crenulata | Crassulaceae |

| Symphytum officinale | Boraginaceae |

| Foeniculum vulgare (Fennel) | Apiaceae |

This table is a representative list and not exhaustive. Data compiled from multiple sources. medchemexpress.comebi.ac.ukneist.res.inepa.govwikidata.org

Structure

3D Structure

Properties

Molecular Formula |

C13H16O8 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 |

InChI Key |

XSSDYIMYZONMBL-BZNQNGANSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Isolation from Plant Taxa and Biological Matrices

Detection in Nandina domestica and Related Species

The presence of 4-(beta-D-glucosyloxy)benzoic acid has been reported in Nandina domestica, commonly known as heavenly bamboo. While detailed phytochemical studies specifically isolating this compound from Nandina domestica are not extensively documented in readily available literature, its occurrence is noted in chemical databases, suggesting it is a known constituent of this plant. Further research is required to elucidate the specific methods of isolation and characterization of this compound from this species.

Presence in Cydonia vulgaris Peels

Phytochemical investigations of Cydonia vulgaris, or quince, peels have revealed a complex mixture of secondary metabolites. In a comprehensive study, fifty-nine different compounds were isolated and characterized from the peels, including various phenolics, triterpenes, and carotenoids. While this extensive analysis identified numerous glycosidic compounds, the explicit isolation and characterization of this compound from quince peels were not detailed in this particular study. However, the presence of a wide array of phenolic glycosides in quince peels suggests that it may be a potential, yet unconfirmed, source of this compound.

Identification in Pinus densiflora Pollen

Early studies on the chemical constituents of Pinus densiflora (Japanese red pine) pollen identified the presence of endogenous growth inhibitors. In 1983, researchers isolated and characterized p-hydroxybenzoic acid as one of these inhibitory substances. Subsequent investigations into the water-soluble fractions of pine pollen led to the identification of its glucoside, this compound.

The isolation process involved extraction of the pollen with 80% methanol (B129727), followed by a series of fractionation steps using different solvents. The acidic fraction, showing significant inhibitory activity in pollen germination bioassays, was subjected to silicic acid-celite adsorption chromatography. This process, using a solvent system of benzene-ethyl acetate (B1210297) followed by ethyl acetate-methanol, allowed for the separation of the various components. The isolated this compound was identified through spectroscopic analysis and comparison with synthetic standards.

| Plant Source | Part Used | Key Findings |

| Pinus densiflora | Pollen | Identified as an endogenous pollen growth inhibitor. |

| Isolated from the acidic fraction of a methanolic extract. | ||

| Characterized using spectroscopic methods. |

Isolation from Dracocephalum peregrinum Extracts

A 2008 phytochemical investigation of the aerial parts of Dracocephalum peregrinum, a plant used in traditional medicine, resulted in the isolation and characterization of this compound. The dried and powdered aerial parts of the plant were extracted with 75% ethanol (B145695). The resulting extract was then partitioned between water and petroleum ether, chloroform, and ethyl acetate, successively.

The ethyl acetate soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by further purification using Sephadex LH-20 and preparative thin-layer chromatography (TLC). This multi-step purification process yielded pure this compound. Its structure was elucidated based on comprehensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Plant Source | Part Used | Extraction and Isolation Methods |

| Dracocephalum peregrinum | Aerial Parts | Extraction with 75% ethanol. |

| Partitioning with various solvents. | ||

| Column chromatography on silica gel and Sephadex LH-20. | ||

| Preparative TLC for final purification. |

Characterization in Foeniculum vulgare (Fennel) Seeds

The presence of this compound in fennel (Foeniculum vulgare) seeds has been confirmed through detailed phytochemical analyses. A notable study in 2004 utilized liquid chromatography coupled with negative electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for the separation and characterization of phenolic compounds in fennel.

In this study, fennel waste material was extracted, and the extract was chromatographed on a Sephadex LH-20 column to yield several fractions. Each fraction was then analyzed by LC-MS. The identification of this compound was based on its retention time, UV spectrum, and mass spectral data. The mass spectrometry analysis in negative ion mode showed a deprotonated molecule [M-H]⁻ at m/z 299. The subsequent MS/MS fragmentation of this ion produced a characteristic fragment at m/z 137, corresponding to the deprotonated p-hydroxybenzoic acid moiety after the loss of the glucose unit (162 amu).

| Plant Source | Part Used | Analytical Method | Key Spectrometric Data |

| Foeniculum vulgare | Seeds | LC-ESI-MS/MS | [M-H]⁻: m/z 299 |

| MS/MS fragment: m/z 137 |

Occurrence in Berchemia pakistanica and Other Berchemia Species

Phytochemical studies on Berchemia pakistanica have led to the isolation of novel dimeric benzoates that are structurally related to this compound. These compounds, named pakistolides A and B, are dimeric esters of this compound. Their structures were elucidated through extensive NMR spectroscopic studies. While the monomeric form, this compound, was not explicitly reported as an isolated compound in this particular study, its presence as a fundamental building block of these more complex molecules suggests that it is likely biosynthesized in the plant. Further research on the phytochemical profile of Berchemia species may confirm the presence of the free monomeric form.

Presence in Symphytum officinale L.

Symphytum officinale L., commonly known as comfrey (B1233415), is recognized for its rich and complex phytochemical profile. tum.de The plant is a significant source of various bioactive compounds, including allantoin, polysaccharides, phenolic acids, and pyrrolizidine (B1209537) alkaloids. mdpi.comnih.gov Detailed analyses of comfrey root have identified prominent phenolic constituents such as rosmarinic acid, caffeic acid, and other hydroxycinnamic acid derivatives. mdpi.commdpi.com Investigations into the phenolic profile of S. officinale have also revealed the presence of chlorogenic acid and salvianolic acids. mdpi.commdpi.com

While the genus Symphytum is known to contain a variety of glycosides and phenolic compounds, the available research does not explicitly confirm the presence of this compound within Symphytum officinale L. mdpi.com Extensive phytochemical profiling of comfrey root extracts using advanced techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-ESI-QTOF-MS/MS) has led to the identification of numerous metabolites, including 39 compounds newly discovered in the plant, primarily phenolic acids and fatty acids. mdpi.com However, this compound is not specifically listed among the identified compounds in these comprehensive analyses. tum.demdpi.com

Methodologies for Phytochemical Extraction and Purification

The isolation of phenolic compounds like this compound from plant matrices is a critical first step for their characterization and study. nih.gov This process involves an initial extraction to liberate the compounds from the plant material, followed by purification to isolate the target molecule from the complex mixture.

Solvent extraction is a fundamental technique used to separate phytochemicals from solid plant materials. The choice of solvent is crucial as it directly influences the efficiency and selectivity of the extraction process. nih.gov For phenolic compounds, a range of organic solvents are commonly employed.

Common solvents include methanol, ethanol, acetone, and ethyl acetate, often used in combination with varying proportions of water to modulate polarity. nih.gov Methanol has been noted for its efficiency in extracting lower molecular weight polyphenols. nih.gov For the extraction of phytochemicals from comfrey root, specific methodologies have included maceration with 50% ethanol or 50% methanol. mdpi.com Pressurized liquid extraction (PLE) using 85% ethanol has also been shown to be effective for recovering a broad range of phenolics from S. officinale. mdpi.com

Modern extraction techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) offer advantages like reduced extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction. nih.govnih.govresearchgate.net

| Solvent System | Target Compounds | Plant Source Example | Reference |

|---|---|---|---|

| Methanol / Aqueous Methanol | Lower molecular weight polyphenols, Phenolic acids | Symphytum officinale | mdpi.comnih.gov |

| Ethanol / Aqueous Ethanol | General Phenolics, Safe for consumption | Symphytum officinale | mdpi.comnih.gov |

| Aqueous Acetone | Higher molecular weight flavanols (Proanthocyanidins) | General Plant Material | nih.gov |

| Ethyl Acetate | Less polar phenolic compounds | General Plant Material | nih.gov |

Following initial extraction, the crude extract contains a complex mixture of compounds requiring further separation. Chromatographic techniques are indispensable for the isolation and purification of individual phenolic compounds.

Column Chromatography is a widely used method for the preparative separation of compounds from plant extracts. researchgate.net The technique involves a stationary phase packed into a column and a mobile phase that moves through it. For the purification of phenolics, stationary phases like silica gel or Sephadex LH-20 are common. nih.gov For instance, LH-20 column chromatography can be used to separate non-tannin substances from proanthocyanidins, eluting with methanol followed by an acetone-water mixture. nih.gov The isolation of parahydroxybenzoic acid, the aglycone of the titular compound, has been achieved using column chromatography with a gradient of organic solvents. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for separating complex mixtures. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly common for the separation of phenolic compounds. ekb.eg In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and a solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. The use of HPLC has been central to the analysis of phytochemicals in S. officinale extracts. mdpi.com Preparative-scale HPLC is also utilized for the purification of polyphenol samples. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel / Sephadex LH-20 | Gradient of organic solvents (e.g., n-hexane, ethyl acetate) | Thin-Layer Chromatography (TLC) | researchgate.netphcogj.com |

| HPLC | Reversed-Phase C18 | Gradient of Aqueous Buffer (e.g., 0.1% Phosphoric acid) and Acetonitrile | UV (e.g., 230 nm) | |

| HPLC-MS | Reversed-Phase C18 | Gradient of Aqueous Solvent with modifier (e.g., formic acid) and Acetonitrile/Methanol | Mass Spectrometry (MS) | mdpi.com |

Biosynthesis and Enzymatic Pathways

Enzymatic Formation of 4-(beta-D-Glucosyloxy)benzoic Acid

The direct enzymatic creation of this compound involves the transfer of a glucose molecule to 4-hydroxybenzoic acid. This biochemical reaction is a classic example of glycosylation, a common modification of small molecules in plants.

The primary enzyme responsible for the synthesis of this compound belongs to the glycosyltransferase family, specifically the hexosyltransferases. wikipedia.org The systematic name for this enzyme class is UDP-glucose:4-hydroxybenzoate (B8730719) 4-O-beta-D-glucosyltransferase (EC 2.4.1.194). wikipedia.org This enzyme catalyzes the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the 4-hydroxyl group of 4-hydroxybenzoate. wikipedia.orgontosight.ai

Research on enzymes within the UGT84 family, such as UGT84A23 from pomegranate (Punica granatum), has provided significant insight into this process. nih.govnih.gov Studies have shown that UGT84A23 exhibits substantial activity towards various benzoic acid derivatives, including 4-hydroxybenzoic acid (4-HBA). nih.gov While UGT84A23 is also involved in the critical first step of hydrolyzable tannin biosynthesis by forming β-glucogallin from gallic acid, its ability to use other hydroxybenzoic acids like 4-HBA demonstrates a degree of substrate promiscuity. nih.govnih.gov This activity confirms its role in producing a range of glucosylated benzoic acids, including this compound. nih.gov The function of these enzymes is conserved across different plant species, with homologous UGTs found in oak, grape, and walnut that also glycosylate phenolic acids. nih.gov

| Attribute | Description | Source |

|---|---|---|

| Systematic Name | UDP-glucose:4-hydroxybenzoate 4-O-beta-D-glucosyltransferase | wikipedia.org |

| EC Number | 2.4.1.194 | wikipedia.org |

| Enzyme Family | Glycosyltransferases (specifically Hexosyltransferases) | wikipedia.org |

| Common Names | p-hydroxybenzoate glucosyltransferase, PHB O-glucosyltransferase, HBA glucosyltransferase | wikipedia.orgontosight.ai |

| Function | Catalyzes the transfer of a glucose unit from UDP-glucose to 4-hydroxybenzoate. | ontosight.ai |

The biosynthesis of this compound is dependent on the availability of two key precursor molecules:

4-Hydroxybenzoate (p-hydroxybenzoic acid, PHBA): This compound serves as the glucose acceptor in the reaction. wikipedia.orgontosight.ai In plants, 4-hydroxybenzoic acid can be synthesized from chorismate, an intermediate of the shikimate pathway. wikipedia.orgtu-braunschweig.de It is a phenolic derivative of benzoic acid and a fundamental building block for a variety of secondary metabolites. wikipedia.orgresearchgate.net

Uridine diphosphate (B83284) glucose (UDP-glucose): This is the activated sugar donor. wikipedia.orgontosight.ai UDP-glucose is the most common glucosyl donor for the glycosylation of secondary metabolites in plants, utilized by a vast family of enzymes known as UDP-glycosyltransferases (UGTs). nih.govnih.gov

The biochemical reaction catalyzed by UDP-glucose:4-hydroxybenzoate 4-O-beta-D-glucosyltransferase is as follows: UDP-glucose + 4-hydroxybenzoate ⇌ UDP + 4-(beta-D-glucosyloxy)benzoate wikipedia.org

In this reaction, the enzyme facilitates the formation of an O-glycosidic bond between the glucose molecule and the hydroxyl group of 4-hydroxybenzoate, releasing UDP as a byproduct. ontosight.ai

Biological Context of Biosynthetic Pathways in Plants

The synthesis of this compound is part of a broader strategy used by plants to manage and utilize secondary metabolites. Benzoic acids and their derivatives play significant roles in plant metabolism, including defense and stress responses. researchgate.net

Glycosylation serves several important biological functions:

Increased Solubility and Stability: The addition of a glucose moiety generally increases the water solubility of the aglycone (in this case, 4-hydroxybenzoic acid), which facilitates its transport and storage within the plant cell, often in the vacuole.

Metabolic Inactivation and Storage: By converting 4-hydroxybenzoic acid into its glucoside, the plant can store it in a stable, biologically inactive form. This stored form can be reactivated later by enzymatic hydrolysis, releasing the active aglycone when needed.

Precursor for Other Metabolites: this compound can serve as an intermediate in the biosynthesis of more complex molecules. nih.gov For instance, glucosylated benzoic acids are precursors to a wide range of natural products. tu-braunschweig.de

This compound has been identified in numerous plant species, highlighting its widespread importance. It is found in the pollen of Japanese red pine (Pinus densiflora), the roots of Norway spruce (Picea abies), and in plants like Nandina domestica and Rhodiola crenulata. wikipedia.orgnih.govwikidata.orgwikipedia.org Its presence in pollen suggests a potential role in pollen development or defense. wikidata.org In other tissues, it is often part of the plant's chemical defense system against pathogens and herbivores.

| Plant Species | Part of Plant | Source |

|---|---|---|

| Pinus densiflora (Japanese Red Pine) | Pollen | wikipedia.orgwikidata.org |

| Picea abies (Norway Spruce) | Mycorrhizal and non-mycorrhizal roots | wikipedia.org |

| Nandina domestica (Heavenly Bamboo) | Leaves | wikidata.orgebi.ac.uk |

| Rhodiola crenulata | Not specified | nih.gov |

| Betula pubescens (Downy Birch) | Inner bark | wikidata.org |

| Cydonia oblonga (Quince) | Peels | wikidata.org |

Genetic and Molecular Basis of Glycosyltransferase Activity

The ability of plants to synthesize this compound is encoded in their genome. The enzymes responsible, UDP-glycosyltransferases (UGTs), are part of a large and diverse gene family. nih.gov In Arabidopsis thaliana, for example, there are over 100 UGT genes. nih.gov

The UGTs that act on benzoic acids, such as UGT84A23, belong to a specific group within this superfamily. nih.govnih.gov The identification of these genes has often been achieved through transcriptome analysis and homology-based cloning. For instance, by searching the walnut (Juglans regia) transcriptome for sequences similar to a known oak UGT (QrUGT84A13), researchers identified two candidate genes, JrGGT1 and JrGGT2, believed to be involved in hydrolyzable tannin biosynthesis via the glycosylation of phenolic acids. nih.gov

These genes share significant structural similarity with UGTs from other species, such as UGT84A23 and UGT84A24 from pomegranate, indicating a conserved evolutionary origin and function. nih.gov The function of these genes can be confirmed in planta through genetic manipulation techniques like overexpression or RNA interference (RNAi). For example, the double knockdown of UGT84A23 and UGT84A24 expression in pomegranate hairy roots led to a significant decrease in the accumulation of hydrolyzable tannins, confirming their central role in the initial glycosylation step of that pathway. nih.gov This molecular evidence firmly establishes the genetic basis for the synthesis of glucosylated benzoic acids, including this compound, in various plant species.

Chemical Synthesis Methodologies and Strategies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer an elegant and highly specific route to 4-(beta-D-glucosyloxy)benzoic acid, capitalizing on the catalytic prowess of enzymes to achieve regioselectivity that is often challenging in purely chemical syntheses.

The most direct chemoenzymatic route involves the use of glycosyltransferases (GTs). nih.gov Specifically, the enzyme 4-hydroxybenzoate (B8730719) 4-O-beta-D-glucosyltransferase (EC 2.4.1.194) catalyzes the precise transfer of a glucose moiety from an activated sugar donor, Uridine Diphosphate (B83284) Glucose (UDP-glucose), to the 4-hydroxyl group of 4-hydroxybenzoic acid. wikipedia.org The reaction yields UDP and the desired product, this compound. wikipedia.org

Research has identified and characterized GTs from various sources capable of performing this transformation. For instance, a study on glycosyltransferases from Arabidopsis demonstrated that out of ninety recombinant proteins, fourteen showed activity towards 4-hydroxybenzoic acid, forming the O-glucoside. nih.gov This highlights the potential for sourcing effective biocatalysts from plants. nih.gov Such enzymatic systems are powerful tools for in vitro biotransformation, providing a direct pathway to the target molecule under mild reaction conditions. nih.govnih.gov

A key advantage of using glycosyltransferases is their inherent regioselectivity. nih.gov The enzyme's active site is structured to bind 4-hydroxybenzoic acid in a specific orientation, ensuring that the glycosidic bond forms exclusively at the phenolic hydroxyl group (at position 4) rather than the carboxylic acid group. wikipedia.orgnih.gov This enzymatic precision eliminates the need for complex protection and deprotection steps that are characteristic of traditional chemical synthesis. Studies exploring the substrate specificity of these enzymes have shown that the presence and position of other functional groups on the benzoic acid ring can influence the catalytic activity, further underscoring the high degree of control in these biological systems. nih.gov

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable routes is a major focus of research. While chemoenzymatic synthesis offers high selectivity and fewer steps, challenges related to enzyme cost, stability, and the need for stoichiometric amounts of expensive sugar nucleotides like UDP-glucose can hinder large-scale industrial application. nih.gov Efforts in this area focus on enzyme engineering to improve stability and catalytic efficiency and the development of whole-cell biocatalysis systems to regenerate cofactors and produce the necessary precursors in situ. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | nih.gov |

| Molecular Formula | C₁₃H₁₆O₈ | nih.govwikidata.org |

| Molecular Weight | 300.26 g/mol | nih.gov |

| Synonyms | p-Hydroxybenzoic acid glucoside, 4-Hydroxybenzoate-O-glucoside | nih.govbldpharm.com |

| ChEBI ID | CHEBI:16741 | ebi.ac.uk |

Table 2: Comparison of Synthetic Methodologies

| Feature | Chemoenzymatic Synthesis | Chemical Synthesis |

| Specificity | High regioselectivity and stereoselectivity | Lower; requires protecting groups for control |

| Reaction Steps | Fewer steps (often one-pot) | Multiple steps (protection, coupling, deprotection) |

| Reaction Conditions | Mild (aqueous, neutral pH, room temp.) | Often requires harsh conditions and organic solvents |

| Byproducts | Minimal, biodegradable | Significant, often toxic waste |

| Scalability Issues | Enzyme cost and stability, cofactor regeneration | Low overall yield, complex purification |

| Key Reagents | Glycosyltransferase, UDP-glucose, 4-hydroxybenzoic acid | Protected glucose donor, protected 4-hydroxybenzoic acid derivative, coupling agents |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are critical for determining the molecular weight and fragmentation pattern of 4-(beta-D-glucosyloxy)benzoic acid, confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In negative ion mode, the compound is readily detected as the deprotonated molecule [M-H]⁻. nih.gov This technique is often used to confirm the molecular weight of the compound. For instance, ESI-MS analysis has been instrumental in the identification of this compound in various natural sources, including quince peels and pine bark. ebi.ac.uk

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound. The experimentally determined accurate mass is compared with the theoretically calculated mass for the chemical formula C₁₃H₁₆O₈, providing a high degree of confidence in the compound's identification. The calculated molecular weight of this compound is 300.26 g/mol . nih.gov

LC-ESI-QQ and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using a triple quadrupole (QqQ) analyzer, is a powerful tool for both quantifying and structurally characterizing this compound. nih.gov In MS/MS experiments, the precursor ion, typically the deprotonated molecule [M-H]⁻ at m/z 299, is isolated and subjected to collision-induced dissociation (CID). nih.govnih.gov This process generates characteristic fragment ions that provide structural information. A key fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a prominent fragment ion at m/z 137, which corresponds to the deprotonated 4-hydroxybenzoic acid moiety. nih.gov This specific fragmentation pattern is a diagnostic marker for the presence of this compound.

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Reference |

|---|---|---|---|---|

| ESI-MS | Negative | 299 [M-H]⁻ | Not Applicable | nih.govnih.gov |

| LC-ESI-QQ (MS/MS) | Negative | 299 | 137 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon and proton framework, as well as the stereochemistry of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectra provide fundamental information about the structure of this compound.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the benzoic acid moiety and the protons of the glucose unit. The aromatic protons typically appear as two sets of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The anomeric proton of the glucose unit gives a characteristic doublet in the range of 4.8-5.5 ppm, with a coupling constant that helps to confirm the β-configuration of the glycosidic linkage.

The ¹³C NMR spectrum shows 13 distinct carbon signals, corresponding to the 13 carbon atoms in the molecule. nih.gov The signals for the carboxyl group and the aromatic carbons appear in the downfield region (typically >100 ppm), while the signals for the glucose carbons appear in the upfield region (typically 60-100 ppm). The chemical shift of the anomeric carbon (C-1') is particularly informative for confirming the nature of the glycosidic bond.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic Protons | ~7.0-8.0 | ~115-162 | ebi.ac.uk |

| Anomeric Proton (H-1') | ~4.8-5.5 (d) | ~100-103 | ebi.ac.uk |

| Glucose Protons (H-2' to H-6') | ~3.2-4.0 | ~60-78 | ebi.ac.uk |

| Carboxyl Carbon (C-7) | Not Applicable | ~167-170 | ebi.ac.uk |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule. It is used to trace the spin systems of the glucose and benzoic acid moieties, confirming the connectivity between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. This allows for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is a crucial experiment for establishing the connectivity between the glucose unit and the benzoic acid moiety. A key HMBC correlation is observed between the anomeric proton (H-1') of the glucose and the carbon of the benzoic acid at the point of attachment (C-4), confirming the O-glycosidic linkage. phcogj.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for confirming the stereochemistry of the glycosidic linkage. For this compound, a NOESY correlation between the anomeric proton (H-1') and the protons on the same face of the glucose ring would confirm the β-configuration.

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structure of this compound can be determined with a high degree of certainty. ebi.ac.uk

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of this compound. These methods offer high resolution and sensitivity for separating the target compound from related substances, precursors, or degradation products.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or Photo-Diode Array (PDA) detector is a primary and widely adopted method for the quantification and purity assessment of this compound and related phenolic glucosides. medchemexpress.com The DAD provides the advantage of acquiring spectral data across a range of wavelengths simultaneously, which aids in peak identification and purity analysis.

The separation is typically achieved using a reversed-phase (RP) column, most commonly a C18 column. smolecule.comnih.gov The mobile phase generally consists of a mixture of an aqueous solvent, often acidified with phosphoric or acetic acid to ensure the carboxylic acid group remains protonated for better retention and peak shape, and an organic modifier like acetonitrile (B52724) or methanol (B129727). smolecule.comnih.govtubitak.gov.tr Gradient elution is frequently employed to ensure adequate separation of the analyte from other components in the sample matrix. smolecule.com

Detection is performed by monitoring the UV absorbance at a wavelength where the compound exhibits a strong response, typically near its lambda max (λmax). For compounds with a benzoic acid chromophore, detection wavelengths are often set between 230 nm and 254 nm. smolecule.comnih.gov A certificate of analysis for the structurally similar compound Salicylic Acid 2-O-β-D-Glucoside reported an HPLC purity assessment performed at 210 nm. The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. smolecule.com

Table 1: Representative HPLC-DAD Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | smolecule.com |

| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Acetic Acid in Water | smolecule.comnih.gov |

| Mobile Phase B | Acetonitrile | smolecule.comnih.gov |

| Elution | Gradient | smolecule.com |

| Flow Rate | 1.0 mL/min | smolecule.com |

| Detection Wavelength | 230 nm or 254 nm | smolecule.comnih.gov |

| Column Temperature | 25°C - 35°C | nih.gov |

For research involving this compound derived from natural sources, such as fennel seeds or the bark of Pinus species, ensuring the consistency and quality of the material is paramount. HPLC fingerprinting is a powerful quality control tool developed for this purpose. This technique is widely applied to the quality assessment of traditional Chinese medicines and other herbal products.

An HPLC fingerprint is a characteristic chromatographic profile of a sample. Instead of focusing on a single active compound, it provides a holistic representation of the chemical composition. For quality control of this compound in a plant extract, the following steps would be involved:

Reference Chromatogram Generation: A standardized HPLC method is used to generate a high-resolution chromatogram from a well-characterized, authentic batch of the material. The peak corresponding to this compound serves as a primary marker.

Fingerprint Analysis: Subsequent batches are analyzed using the identical HPLC method. The resulting chromatograms are compared to the reference fingerprint.

Other Spectroscopic and Analytical Techniques for Research Characterization (e.g., Optical Rotation)

Beyond chromatography, other spectroscopic and analytical methods are essential for the complete characterization of this compound.

One key technique is the measurement of optical rotation . The presence of the chiral β-D-glucose moiety makes this compound an optically active molecule. The specific rotation, [α], is a fundamental physical property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. This measurement is critical for:

Confirming Stereochemistry: It helps to confirm the specific anomeric configuration (β) of the glycosidic bond and the D-configuration of the glucose unit.

Assessing Enantiomeric Purity: A deviation from the expected specific rotation value could indicate the presence of the opposite enantiomer or other chiral impurities.

Biological Activities and Mechanistic Investigations in in Vitro and in Vivo Non Human Models

Antioxidant Activity and Radical Scavenging Mechanisms

As a phenolic glycoside, 4-(beta-D-glucosyloxy)benzoic acid belongs to a class of compounds recognized for their antioxidant properties. It has been identified as a constituent in plant extracts tested for antioxidant capabilities, such as those from quince (Cydonia vulgaris) peels. researchgate.net However, specific quantitative data for the isolated compound in several standard assays are not extensively detailed in the available literature.

DPPH Radical Scavenging Assays

Studies on the organic extracts of Cydonia vulgaris peels, which contain glucosides of aromatic acids including presumably this compound, have been conducted to measure their capacity to scavenge the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net While these studies confirm the antioxidant potential of the extract as a whole, specific IC50 values or detailed scavenging percentages attributed solely to this compound are not specified in the reviewed literature. researchgate.net

Superoxide (B77818) Anion Radical Scavenging Studies

The capacity of this compound to scavenge superoxide anion radicals has been investigated as part of broader screenings of plant polyphenols. researchgate.net Extracts from quince peels containing this and other compounds were tested for this activity. researchgate.net The general findings indicated that other constituents, such as chlorogenic acids and flavonols, were the most potent scavengers in these extracts. researchgate.net Specific data quantifying the direct contribution of this compound to superoxide scavenging remains elusive in the surveyed scientific papers.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to assess the reducing ability of antioxidants. While the antioxidant activity of various other benzoic acid derivatives and plant extracts has been evaluated using this method, specific FRAP values for this compound are not available in the reviewed literature.

Cellular Antioxidant Protection (CAP) Assays in Cell Lines

Investigations into the protective effects of this compound against oxidative damage in cellular models are not prominently featured in existing research. Studies on the ethanol (B145695) extract of Nandina domestica leaves, a known source of the compound, did show a potent inhibitory effect on lipid peroxidation, suggesting potential cellular antioxidant activity. jst.go.jp However, this activity was reported for a crude extract, and studies isolating the effect of this compound in cellular antioxidant protection assays are needed to confirm its specific contribution.

Enzyme Inhibitory Activities and Biochemical Implications

A significant area of research for this compound is its interaction with enzymes, particularly its inhibitory effect on tyrosinase.

Tyrosinase Inhibitory Activity and its Biochemical Implications

The ability of this compound to inhibit tyrosinase was first identified during a screening of ethanol extracts from various medicinal and edible plants. nih.govresearchgate.net

Research Findings:

A study by Masuda et al. (2007) investigating plants from Okinawa, Japan, found that the extract from the leaves of Nandina domestica showed potent tyrosinase inhibitory activity. nih.gov Through assay-guided fractionation, the primary water-soluble inhibitor was isolated and identified as this compound. This was the first report to attribute tyrosinase inhibitory activity to this specific compound. nih.govresearchgate.net

Table 1: Summary of Tyrosinase Inhibitory Activity of this compound

| Compound | Source | Finding | Reference |

|---|---|---|---|

| This compound | Nandina domestica (leaves) | Identified as a potent, water-soluble inhibitor of tyrosinase. | nih.govresearchgate.net |

Biochemical Implications:

Tyrosinase is a key metalloenzyme containing copper at its active site, and it catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. mdpi.com The inhibition of this enzyme is a primary strategy for developing agents that control pigmentation. Benzoic acid and its derivatives are known to act as tyrosinase inhibitors. The biochemical mechanism often involves the inhibitor binding to the enzyme's active site. mdpi.com

Many phenolic compounds function as competitive inhibitors by mimicking the structure of the natural substrate, L-tyrosine, and binding to the active site. mdpi.com A crucial interaction for many inhibitors is the chelation of the copper ions (Cu²⁺) within the enzyme's catalytic center. This action blocks the substrate from binding and prevents the catalytic reaction from occurring. While the specific kinetic mechanism for this compound was not detailed in the reviewed abstracts, it is biochemically plausible that its inhibitory action is related to the ability of the benzoic acid moiety to interact with the active site's copper ions, a mechanism observed for other similar compounds. mdpi.com

Alpha-Glucosidase Inhibition Studies

While numerous plant extracts and isolated phenolic compounds have been investigated for their potential to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate digestion, specific inhibitory data for this compound remains limited in publicly available research. General studies on phenolic compounds suggest a potential for enzyme inhibition, which is a key area of interest for managing postprandial hyperglycemia. However, dedicated studies quantifying the IC50 value or the percentage of inhibition by this compound are not readily found in the current scientific literature.

Lipoxygenase (LOX) Inhibition Research

Lipoxygenases are enzymes involved in the inflammatory cascade through the production of leukotrienes. The potential of various natural compounds to inhibit LOX activity is an active area of research for developing anti-inflammatory agents. Despite the interest in phenolic compounds as LOX inhibitors, specific in vitro studies detailing the inhibitory effects of this compound on lipoxygenase are not available in the reviewed scientific literature.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Potentials

In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase and butyrylcholinesterase is a key therapeutic strategy. Research into the inhibitory potential of various benzoic acid derivatives has been undertaken. However, specific data from in vitro assays on the inhibitory capacity of this compound against either AChE or BChE is not currently present in the scientific literature. Studies on structurally related compounds, such as p-hydroxybenzoic acid, have shown some activity, but these findings cannot be directly extrapolated to its glucosyloxy derivative.

Modulatory Effects on Cellular Signaling Pathways (e.g., under oxidative stress)

The ability of phenolic compounds to modulate cellular signaling pathways, particularly those activated under conditions of oxidative stress such as the NF-κB pathway, is of significant scientific interest. While research has indicated that certain dihydroxybenzoic acids can influence these pathways, specific studies elucidating the modulatory effects of this compound on cellular signaling cascades in response to oxidative stress have not been identified in the available literature.

Anti-inflammatory Properties (based on related phenolic compounds, in vitro studies)

Phenolic compounds are widely recognized for their potential anti-inflammatory properties, which are often attributed to their antioxidant capacity and their ability to interfere with the production of pro-inflammatory mediators. nih.govnih.gov In vitro studies on various plant extracts containing a mixture of phenolic compounds have demonstrated anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and by modulating the expression of inflammatory cytokines. nih.govmonarchinitiative.org For instance, phenolic extractives from the bark of Pinus sylvestris L., which are known to contain this compound, have been shown to affect inflammatory mediators. However, specific in vitro studies that isolate and detail the direct anti-inflammatory mechanisms and efficacy of this compound are not extensively documented. The general anti-inflammatory potential of the broader class of phenolic compounds suggests this is a promising area for future research. monarchinitiative.orgmedchemexpress.com

Enzymatic Interactions and Biotransformation Studies

Glycosidase-Mediated Hydrolysis and Aglycone Release

The initial and most significant enzymatic reaction involving 4-(beta-D-glucosyloxy)benzoic acid is the hydrolysis of its beta-glucosidic linkage. This reaction is catalyzed by beta-glucosidases (EC 3.2.1.21), a widespread class of enzymes found in all domains of life that cleave terminal non-reducing beta-D-glucosyl residues from glycosides and oligosaccharides nih.gov.

Enzymes responsible for the hydrolysis of this compound are classified as β-D-glucopyranoside glucohydrolases, commonly known as beta-glucosidases nih.gov. These enzymes catalyze the cleavage of the O-glycosidic bond, releasing glucose and the aglycone, 4-hydroxybenzoic acid (4-HBA). Studies on various plant and microbial beta-glucosidases have demonstrated their role in releasing volatile aromatic compounds and activating phytohormones from their respective glucosides nih.gov. The enzymatic hydrolysis by β-glucosidases is a key step that can convert this compound into 4-hydroxybenzoic acid, a molecule with potentially enhanced membrane permeability and pharmacological activity smolecule.com.

The cleavage of the glucosyl moiety from this compound has significant implications for its biological activity. The glycosylated form may possess enhanced solubility and bioavailability compared to its aglycone smolecule.com. However, the aglycone, 4-hydroxybenzoic acid, is recognized for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antimutagenic properties globalresearchonline.netresearchgate.netmdpi.com. Therefore, the enzymatic release of 4-HBA is a crucial activation step. While the glucoside itself has been investigated for activities such as tyrosinase inhibition, the liberation of 4-HBA makes a broader spectrum of bioactivities available smolecule.comglobalresearchonline.net.

Table 1: Bioactivity Comparison of Glucoside vs. Aglycone

| Feature | This compound (Glucoside) | 4-hydroxybenzoic acid (Aglycone) |

| Solubility | Potentially enhanced smolecule.com | Lower than glucoside |

| Bioavailability | May be enhanced compared to aglycone smolecule.com | Readily absorbed |

| Primary Bioactivities | Antioxidant, Tyrosinase inhibition smolecule.com | Antimicrobial, Antioxidant, Anti-inflammatory, Antiviral, Antialgal, Antimutagenic globalresearchonline.netresearchgate.netnih.gov |

| Activation | Requires enzymatic hydrolysis to release the active aglycone smolecule.com | Biologically active form |

Substrate Specificity of Glucosyltransferases

The biosynthesis of this compound is catalyzed by a specific type of glycosyltransferase. In enzymology, this enzyme is known as UDP-glucose:4-hydroxybenzoate (B8730719) 4-O-beta-D-glucosyltransferase (EC 2.4.1.194) wikipedia.org. This enzyme belongs to the family of hexosyltransferases wikipedia.org.

The catalyzed reaction is as follows: UDP-glucose + 4-hydroxybenzoate ⇌ UDP + 4-(beta-D-glucosyloxy)benzoate wikipedia.orgmodelseed.org

This demonstrates high substrate specificity, utilizing UDP-glucose as the sugar donor and 4-hydroxybenzoic acid as the acceptor molecule wikipedia.org. Research has identified this enzymatic activity in the pollen of Pinus densiflora wikipedia.org. Other common names for this enzyme include HBA glucosyltransferase and PHB glucosyltransferase wikipedia.orgmodelseed.org.

In vitro Metabolic Fate in Non-Human Biological Systems

In non-human biological systems, particularly in microorganisms, this compound is metabolized first by hydrolysis to 4-hydroxybenzoic acid and glucose. The subsequent fate is determined by the metabolic pathways present in the organism for the degradation of aromatic compounds researchgate.net.

The biodegradation of this compound begins with the cleavage of the glycosidic bond. The resulting 4-hydroxybenzoic acid (4-HBA) is a key intermediate in the degradation pathways of various aromatic compounds in soil bacteria and fungi researchgate.netkoreascience.kr. Microorganisms catabolize 4-HBA by hydroxylating the aromatic ring, which is an essential step for its subsequent cleavage by dioxygenases researchgate.netkoreascience.kr.

The most common pathway involves the conversion of 4-HBA to protocatechuic acid koreascience.krnih.gov. This intermediate is then funneled into either the ortho- or meta-cleavage pathways, which ultimately break down the aromatic ring into aliphatic intermediates that can enter central metabolic cycles like the TCA cycle koreascience.krnih.govresearchgate.net.

Table 2: Key Steps in the Microbial Degradation of 4-hydroxybenzoic acid

| Step | Substrate | Key Enzyme(s) | Product(s) | Pathway Stage |

| 1. Hydroxylation | 4-hydroxybenzoic acid | 4-hydroxybenzoate 3-hydroxylase koreascience.kr | Protocatechuic acid | Peripheral Pathway |

| 2. Ring Cleavage (Ortho) | Protocatechuic acid | Protocatechuate 3,4-dioxygenase nih.gov | β-Carboxy-cis,cis-muconate | Central Pathway |

| 2. Ring Cleavage (Meta) | Protocatechuic acid | Protocatechuate 4,5-dioxygenase nih.gov | 4-carboxy-2-hydroxymuconate semialdehyde | Central Pathway |

| 3. Further Degradation | Ring cleavage products | Various enzymes | TCA cycle intermediates (e.g., Acetyl-CoA, Succinate) koreascience.krnih.gov | Central Metabolism |

The biodegradation of the aglycone 4-HBA involves specific enzyme-mediated transformations.

Hydroxylation : The first step in the main catabolic pathway is the hydroxylation of 4-hydroxybenzoic acid to form protocatechuic acid (3,4-dihydroxybenzoic acid). This reaction is catalyzed by 4-hydroxybenzoate 3-hydroxylase (also known as 4-hydroxybenzoate 3-monooxygenase), a flavin-dependent monooxygenase found in many soil bacteria like Pseudomonas species koreascience.krhmdb.ca.

Decarboxylation : Following hydroxylation, some microbial pathways involve decarboxylation. For instance, protocatechuic acid can be decarboxylated to form catechol wikipedia.org. This reaction is catalyzed by protocatechuate decarboxylase (EC 4.1.1.63) wikipedia.org. In some bacteria, such as Enterobacter cloacae, 4-hydroxybenzoic acid can be directly decarboxylated to phenol (B47542) under aerobic conditions researchgate.net.

These enzymatic steps are crucial for channeling aromatic compounds into central metabolic pathways, enabling microorganisms to utilize them as carbon and energy sources researchgate.net.

Chemical Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Analogues and Derivatives of 4-(beta-D-Glucosyloxy)benzoic Acid

The synthesis of analogues and derivatives of this compound is a key strategy to probe its SAR. These modifications typically target either the glucosyl moiety or the benzoic acid core.

Derivatization of the Benzoic Acid Core (e.g., esterification, further substitutions)

The benzoic acid core presents a versatile scaffold for chemical modification. Esterification of the carboxylic acid group is a common strategy to enhance lipophilicity, which can improve cell membrane permeability. For instance, methyl esters of benzoic acid derivatives have been synthesized and studied. ontosight.aiepa.gov

Furthermore, the aromatic ring can undergo various substitution reactions to introduce new functional groups. These substitutions can alter the electronic properties and steric bulk of the molecule, leading to changes in binding affinity for target enzymes. For example, the introduction of additional hydroxyl groups or other substituents on the benzene (B151609) ring has been explored to understand their influence on biological activity. nih.gov The synthesis of these derivatives often involves protecting group strategies to selectively modify the benzoic acid portion without affecting the glucosyl moiety.

Elucidation of Structural Determinants for Biological Activities

Understanding the relationship between the structure of this compound and its biological effects is crucial for rational drug design.

Impact of Glycosylation on Solubility and Biological Activity

The presence of the glucose unit, or glycosylation, plays a significant role in the physicochemical properties and biological activity of the parent molecule, 4-hydroxybenzoic acid. Glycosylation generally increases the water solubility of phenolic compounds, which can be advantageous for their in vivo disposition. nih.gov This enhanced solubility is attributed to the increased number of possible interactions between the glycoprotein (B1211001) surface and surrounding water molecules due to a larger solvent-accessible surface area. nih.gov

From a biological standpoint, glycosylation can act as a "pro-drug" mechanism. The sugar moiety can be cleaved by specific enzymes in the body, releasing the active aglycone at the target site. This targeted release can improve efficacy and reduce off-target effects. Moreover, the glycosyl group itself can interact with biological targets, influencing binding and activity. For example, the glucoside of 4-hydroxybenzoic acid has been identified as a tyrosinase inhibitor. ebi.ac.uk

Relationship between Substituent Groups and Enzyme Inhibition

SAR studies have demonstrated a clear link between the nature and position of substituent groups on the benzoic acid ring and the molecule's enzyme inhibitory activity. For example, in studies of benzoic acid derivatives as inhibitors of various enzymes, the number and position of hydroxyl groups have been shown to be critical. nih.gov

The inhibitory potency of this compound and its analogues against enzymes like β-glucosidase is a subject of ongoing research. rsc.orgnih.gov Kinetic studies help to determine the mechanism of inhibition (e.g., competitive, non-competitive), while SAR analysis identifies which structural features are essential for potent inhibition. nih.gov For instance, the benzyloxyflavone framework has been shown to be effective in generating potent β-glucosidase inhibitors, with specific substitutions enhancing binding affinity. nih.gov

Table 1: Research Findings on Benzoic Acid Derivatives and Enzyme Inhibition

| Derivative Class | Key Findings | Reference |

|---|---|---|

| 3-Benzyloxyflavones | Showed greater potency as β-glucosidase inhibitors compared to the standard, acarbose. | nih.gov |

| Benzoic Acid Derivatives | Docking scores against SARS-CoV-2 main protease increased with the number of hydroxyl groups. | nih.gov |

Computational Approaches in SAR (e.g., molecular docking, QSAR)

In recent years, computational methods have become indispensable tools in SAR studies of this compound and its analogues.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a target protein. nih.gov This technique provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies have been used to investigate the binding of benzoic acid derivatives to the SARS-CoV-2 main protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr 2D-QSAR models correlate physicochemical properties with biological potential, while 3D-QSAR and 4D-QSAR models consider the three-dimensional properties and conformational flexibility of the molecules. nih.govdergipark.org.tr These models can be used to predict the activity of novel compounds and guide the design of more potent analogues. For instance, QSAR models have been developed for benzoylamino benzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III. dergipark.org.tr

Table 2: Computational Approaches in the Study of Benzoic Acid Derivatives

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Prediction of binding affinity and interactions of benzoic acid derivatives with SARS-CoV-2 main protease. | Identified key amino acid residues involved in binding and suggested promising candidates for further development. | nih.gov |

| 4D-QSAR | Construction of pharmacophore models for propofol (B549288) analogues acting on the GABAA receptor. | Revealed a striking similarity between the models for anesthesia and GABAA receptor modulation. | nih.gov |

Research Applications and Future Perspectives

Role as a Biochemical Probe for Enzyme Activity

4-(beta-D-glucosyloxy)benzoic acid serves as a valuable biochemical probe for studying and characterizing specific enzymes. Its structure makes it a natural substrate for glycoside hydrolases, particularly β-glucosidases, which cleave the glycosidic bond to release glucose and 4-hydroxybenzoic acid. ebi.ac.uk The rate of this hydrolysis can be monitored to determine the activity and substrate specificity of these enzymes.

For instance, research into plant-based enzymes, such as those from rice (Oryza sativa), has utilized substrates structurally similar to this compound to identify and characterize their function. The rice β-glucosidase Os4BGlu13 was shown to hydrolyze various glucoside conjugates, and such studies help elucidate the enzyme's physiological role. ebi.ac.uk

Furthermore, the synthesis of this compound in plants is mediated by enzymes like 4-hydroxybenzoate (B8730719) 4-O-beta-D-glucosyltransferase, which uses UDP-glucose and 4-hydroxybenzoate as precursors. wikipedia.orgwikipedia.org Studying the formation of this compound can, therefore, also serve as an assay for the activity of these glucosyltransferase enzymes. wikipedia.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-{[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid | nih.govwikipedia.org |

| Molecular Formula | C₁₃H₁₆O₈ | nih.gov |

| Molar Mass | 300.26 g/mol | nih.gov |

| Synonyms | p-Hydroxybenzoic acid glucoside, 4-Hydroxybenzoate-O-glucoside | nih.govwikipedia.org |

| ChEBI ID | CHEBI:16741 | nih.govebi.ac.uk |

| PubChem CID | 440186 | nih.gov |

Potential as a Lead Compound in Drug Discovery Research

The biological activities of this compound make it a molecule of interest for developing new therapeutic agents. Its potential is being explored in several preclinical research areas.

Research has identified this compound as a potent inhibitor of tyrosinase. ebi.ac.uk Tyrosinase is the central enzyme in the biochemical pathway responsible for producing melanin (B1238610), the pigment that determines skin color. By inhibiting this enzyme, the compound can reduce melanin synthesis. This activity was discovered through assay-guided fractionation of extracts from the plant Nandina domestica, which demonstrated notable tyrosinase inhibitory effects. ebi.ac.uk This finding positions this compound as a promising lead compound for the development of agents targeting hyperpigmentation.

As a naturally occurring plant metabolite, this compound is involved in various metabolic pathways. ebi.ac.uk Its aglycone, 4-hydroxybenzoic acid, is a known precursor in the biosynthesis of essential compounds like ubiquinone (Coenzyme Q10) in certain organisms. wikipedia.org While the direct regulatory role of the glycosylated form is still under investigation, its presence and metabolism are linked to the broader network of secondary metabolism in plants, which is often associated with defense and signaling.

Applications in Agricultural Biotechnology Research

The compound's natural occurrence in plants suggests a role in their survival and interaction with the environment, making it relevant to agricultural biotechnology. It has been identified in the roots of Norway spruce (Picea abies), including in tissues forming mycorrhizal relationships with fungi, as well as in the pollen of Japanese red pine (Pinus densiflora). wikipedia.orgwikidata.org Its function is believed to be part of the plant's defense mechanisms and response to environmental stress. Understanding the biosynthesis and accumulation of this compound could, therefore, lead to new strategies for enhancing plant resilience against pathogens and abiotic stressors.

Advanced Materials Science Applications

In the field of materials science, there is a continuous search for effective, naturally derived components. The significant antioxidant and radical-scavenging properties of this compound make it a candidate for such applications. ebi.ac.ukwikidata.org Studies have demonstrated its capacity to scavenge free radicals like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. ebi.ac.uk This antioxidant activity could be harnessed by incorporating the compound into polymers or coatings to protect materials from oxidative degradation caused by UV light, heat, or chemical exposure, thereby enhancing their lifespan and durability.

Methodological Advancements in Glycoside Research

The study of this compound contributes to broader advancements in glycoside research. The development of analytical methods to isolate, purify, and identify this compound from complex plant extracts helps refine techniques applicable to other phenolic glycosides. ebi.ac.uk Furthermore, investigating its enzymatic hydrolysis provides deeper insights into the function and structure of glycoside hydrolase enzymes. ebi.ac.uk This knowledge is foundational for metabolic engineering and synthetic biology, where enzymes are engineered for specific purposes, such as the targeted production of valuable glycosylated molecules or the breakdown of biomass.

Table 2: Summary of Research Findings for this compound

| Research Area | Key Finding | Significance | Source(s) |

|---|---|---|---|

| Biochemical Probe | Acts as a substrate for β-glucosidases and glucosyltransferases. | Enables the measurement and characterization of enzyme activity and specificity. | ebi.ac.ukwikipedia.orgwikipedia.org |

| Anti-Melanogenic Research | Inhibits the activity of tyrosinase, the key enzyme in melanin production. | Potential lead compound for agents addressing skin hyperpigmentation. | ebi.ac.uk |

| Agricultural Biotechnology | Present in plant roots and pollen; associated with stress response. | Potential target for enhancing plant resilience to environmental stressors. | wikipedia.orgwikidata.org |

| Advanced Materials Science | Exhibits significant antioxidant and free radical-scavenging properties. | Candidate for use as a stabilizing component in materials to prevent oxidative damage. | ebi.ac.ukwikidata.org |

Conclusion

Summary of Key Academic Findings on 4-(beta-D-Glucosyloxy)benzoic Acid

This compound, a naturally occurring phenolic glucoside, has been the subject of various academic investigations, primarily focusing on its chemical characterization, natural distribution, and biological activities. Chemically, it is defined as a beta-D-glucoside of 4-hydroxybenzoic acid, meaning it is formed by a molecule of glucose attached to a 4-hydroxybenzoic acid backbone. nih.govebi.ac.ukmonarchinitiative.org Its molecular formula is C₁₃H₁₆O₈, and its molecular weight is approximately 300.26 g/mol . nih.gov

The compound is widely distributed in the plant kingdom. Research has documented its presence in a diverse range of species, highlighting its role as a common plant metabolite. wikidata.org It has been isolated from the seeds of fennel, the bark of trees like Pinus sylvestris (Scots pine) and Betula pubescens (downy birch), and the leaves of Nandina domestica (heavenly bamboo). ebi.ac.ukwikidata.orgmedchemexpress.com Furthermore, it has been identified in Pinus densiflora (Japanese red pine), Rhodiola crenulata, Cydonia oblonga (quince), and Tagetes lucida, among other organisms. nih.govwikidata.org One study noted it as a characteristic phenolic constituent of the Apiaceae family. medchemexpress.com

Key biological activities have been attributed to this compound. A significant finding is its tyrosinase inhibitory activity, which was discovered through assay-guided fractionation of an extract from Nandina domestica leaves. ebi.ac.uk This was the first report of such activity for this specific molecule. ebi.ac.uk In the pollen of Pinus densiflora, it has been identified as an endogenous growth inhibitor, alongside its aglycone, 4-hydroxybenzoic acid. wikidata.org Additionally, while often studied as part of a complex mixture of phenolic compounds in plant extracts, its presence is associated with antioxidant and anti-inflammatory properties. For instance, studies on extracts from quince peels and Scots pine bark, which contain this compound, have demonstrated capacities to scavenge free radicals and inhibit the production of pro-inflammatory mediators. ebi.ac.ukwikidata.org

The table below summarizes the fundamental properties and identification details of the compound based on academic literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₈ nih.gov |

| Molecular Weight | 300.26 g/mol nih.gov |

| IUPAC Name | 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid nih.gov |

| ChEBI ID | 16741 ebi.ac.uk |

| PubChem CID | 440186 nih.gov |

| Definition | A beta-D-glucoside of 4-hydroxybenzoic acid nih.govebi.ac.uk |

Remaining Challenges and Knowledge Gaps in Research

Despite foundational findings, significant challenges and knowledge gaps persist in the scholarly understanding of this compound. The current body of research is largely descriptive, identifying its presence in various natural sources and reporting initial biological activities, but often lacks mechanistic depth.

A primary challenge is the definitive elucidation of its specific contribution to the biological effects of the plant extracts in which it is found. While extracts from plants like Pinus sylvestris show anti-inflammatory activity, the precise role and potency of this compound versus the other co-occurring phenolic compounds remain unclear. ebi.ac.uk Most studies have investigated it as part of a complex mixture, making it difficult to attribute specific effects solely to this molecule.

Furthermore, there is a substantial knowledge gap concerning its molecular mechanisms of action. For its reported tyrosinase inhibitory activity, the specific binding mode, kinetics, and structure-activity relationships are not fully characterized. ebi.ac.uk Understanding how the glucose moiety influences the interaction with the enzyme's active site compared to its aglycone, 4-hydroxybenzoic acid, is a critical unanswered question.

The complete biosynthetic pathway of this compound in plants is another area requiring further investigation. While the synthesis of its precursor, 4-hydroxybenzoic acid, is understood nih.gov, the specific enzymes, particularly the glucosyltransferases, responsible for attaching the glucose molecule in different plant species have not been widely identified and characterized. This information is crucial for understanding its regulation and potential for biotechnological production.

Finally, there is a near-complete absence of research on the pharmacokinetic profile of this compound. Data on its absorption, distribution, metabolism, and excretion (ADME) are not available in the reviewed literature. This gap is a major barrier to assessing its potential bioavailability and physiological relevance if consumed by humans or animals.

Future Directions for Scholarly Investigation and Interdisciplinary Collaboration

Addressing the existing knowledge gaps necessitates focused scholarly investigation and robust interdisciplinary collaboration. Future research should move beyond identification towards a more functional and mechanistic understanding of the compound.

Future Scholarly Investigation:

Mechanistic Studies: Detailed enzymatic assays and computational modeling are needed to elucidate the precise mechanism of tyrosinase inhibition. Investigating its effects on other enzymes and cellular signaling pathways is also a priority.

Comprehensive Bioactivity Screening: The pure compound should be systematically screened for a wider range of biological activities. Given that its parent molecule, p-hydroxybenzoic acid, exhibits diverse properties like antimicrobial and hypoglycemic effects, exploring these in the glycosylated form is a logical next step. globalresearchonline.net

Elucidation of Biosynthetic Pathways: A combination of genomics, transcriptomics, and metabolomics in plants known to produce the compound (e.g., Nandina domestica, Pinus species) can help identify the specific UDP-glucosyltransferase (UGT) genes involved in its synthesis. ebi.ac.ukwikidata.org Subsequent characterization of these enzymes would be essential.

Chemical and Enzymatic Synthesis: Developing efficient and scalable total chemical synthesis or chemo-enzymatic methods is crucial for producing the high-purity compound required for comprehensive biological and preclinical studies. tubitak.gov.tr

Pharmacokinetic Profiling: In vitro (e.g., Caco-2 cell permeability) and in vivo studies are required to understand its ADME properties, including the potential for hydrolysis back to 4-hydroxybenzoic acid by gut microbiota or human enzymes.

Interdisciplinary Collaboration:

Natural Product Chemistry and Pharmacology: Collaboration is essential to isolate or synthesize the pure compound and subsequently perform rigorous pharmacological testing to validate its biological effects and determine its potency and efficacy.

Biochemistry and Molecular Biology: Joint efforts can unravel the interactions between this compound and its protein targets, as well as characterize the enzymes responsible for its biosynthesis and metabolism.

Plant Science and Biotechnology: Plant scientists can focus on the physiological role of the compound in plants (e.g., defense, growth regulation), while biotechnologists could explore metabolic engineering in microbial or plant systems for sustainable production.

Food Science and Dermatology: Given its natural occurrence and tyrosinase-inhibiting properties, collaborations with food scientists could explore its potential as a natural preservative or functional food ingredient. Similarly, its potential as a skin-lightening agent warrants investigation in dermatological and cosmetic science, pending a full understanding of its efficacy and safety.

The table below outlines some of the natural sources where the compound has been identified, pointing to potential targets for future biosynthetic studies.

Table 2: Documented Natural Sources of this compound

| Species | Common Name | Family |

|---|---|---|

| Pinus densiflora | Japanese Red Pine | Pinaceae |

| Pinus sylvestris | Scots Pine | Pinaceae |

| Rhodiola crenulata | Crenulated Rhodiola | Crassulaceae |

| Nandina domestica | Heavenly Bamboo | Berberidaceae |

| Cydonia oblonga | Quince | Rosaceae |

| Foeniculum vulgare | Fennel | Apiaceae |

| Betula pubescens | Downy Birch | Betulaceae |

| Symphytum officinale | Comfrey (B1233415) | Boraginaceae |

| Tagetes lucida | Mexican Tarragon | Asteraceae |

Q & A

[Basic] How can researchers isolate and identify 4-(β-D-glucosyloxy)benzoic acid from plant sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. For example, this compound has been isolated from fennel seeds (Apiaceae family) using column chromatography and HPLC. Structural identification employs spectroscopic techniques: UV for phenolic absorption (λ ~260–280 nm), ¹H/¹³C NMR to confirm glucosyl linkage (e.g., anomeric proton at δ ~4.8–5.2 ppm), and FAB-MS for molecular weight validation .

[Basic] What are the standard synthetic routes for 4-(β-D-glucosyloxy)benzoic acid?

Synthesis involves coupling hydroxybenzoic acid derivatives with activated glucose donors. A common method uses Koenigs-Knorr reaction conditions:

Protect the hydroxyl groups of glucose (e.g., acetyl or benzoyl protection).

React 4-hydroxybenzoic acid with a glycosyl bromide under basic conditions (e.g., Ag₂O catalysis).

Deprotect the glucosyl group via hydrolysis (e.g., NaOH/MeOH).

Characterization via NMR and MS ensures regiochemical and stereochemical fidelity .

[Basic] What spectroscopic techniques are critical for characterizing 4-(β-D-glucosyloxy)benzoic acid?

- UV-Vis : Detects phenolic absorption bands (~260–280 nm).

- NMR : ¹H NMR identifies the anomeric proton (δ ~4.8–5.2 ppm, J = 7–8 Hz for β-linkage). ¹³C NMR confirms glucosyl carbons (C1 ~100–105 ppm) and benzoic acid carbonyl (~170 ppm).

- Mass Spectrometry (FAB-MS or ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 315 for C₁₃H₁₆O₉) .

[Advanced] How can structural discrepancies between X-ray crystallography and NMR data be resolved?

Discrepancies may arise from dynamic conformational changes or crystal-packing effects. Cross-validation strategies include:

Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with theoretical models.

Multi-temperature crystallography : Assess thermal motion and occupancy.

Solid-state NMR : Resolve differences between solution and solid-state conformations.

Tools like SHELXL (for refinement) and WinGX (for crystallographic analysis) enhance accuracy .

[Advanced] What methodologies enable quantitative determination of this compound in complex biological matrices?

Extraction : Use acidified methanol/water to hydrolyze glycosides and release the aglycone.

SPE Purification : C18 cartridges remove interfering matrix components.

HPLC-DAD/GC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) with UV detection at 254 nm. GC-MS requires derivatization (e.g., silylation) .

[Advanced] How do researchers address instability during storage or handling?

- Storage : Lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Handling : Use amber vials to avoid photodegradation. Monitor purity via periodic HPLC analysis (retention time shifts indicate degradation) .

[Advanced] What role does this compound play in metabolic pathway studies?

As a phenolic glucoside, it serves as a biomarker for phenylpropanoid metabolism. Tracing its catabolism involves:

Isotopic labeling : ¹³C-glucose incorporation to track hydrolysis.

LC-MS/MS : Identify metabolites (e.g., 4-hydroxybenzoic acid) post-enzymatic cleavage by β-glucosidases .